(E)-Stereochemical Configuration Confirmed by InChI and IUPAC Name Versus Undefined Geometry in Ketone and Amine Analogs
The target compound is explicitly the (E)-isomer, as documented by the IUPAC name '(E)-N-methoxy-1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanimine' and the InChI stereochemical layer (/b18-9+) in PubChem CID 86775271 [1]. In contrast, the parent ketone 1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone (CAS 893735-21-2) and the primary amine analog (CAS 1803605-88-0) lack a C=N stereocenter entirely [2]. Defined olefin geometry is critical in oxime ether pharmacophores such as strobilurins and fluvoxamine, where the (E)-configuration is required for target binding and biological activity [3].
| Evidence Dimension | C=N bond stereochemistry (defined vs. undefined) |
|---|---|
| Target Compound Data | (E)-configuration, bond stereocenter count = 1 (PubChem-defined) |
| Comparator Or Baseline | Ketone (CAS 893735-21-2): no C=N bond, stereocenter count = 0; Amine (CAS 1803605-88-0): C-N single bond, no E/Z stereochemistry |
| Quantified Difference | Stereocenter count: target = 1 vs. comparators = 0 |
| Conditions | Computational stereochemical assignment from InChI (Lexichem TK 2.9.3) and PubChem canonicalization |
Why This Matters
For procurement in medicinal chemistry or agrochemical discovery, the defined (E)-geometry ensures batch-to-batch consistency in molecular recognition; a racemic or geometrically undefined oxime ether would be a different chemical entity with potentially divergent biological activity.
- [1] PubChem. Compound Summary for CID 86775271. InChI: InChI=1S/C14H12F3NOS/c1-9(18-19-2)12-7-8-13(20-12)10-3-5-11(6-4-10)14(15,16)17/h3-8H,1-2H3/b18-9+. View Source
- [2] PubChem (via benchchem listing). 1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanone, InChI without stereochemical layer. View Source
- [3] Kozakiewicz, A. et al. A Review of Biologically Active Oxime Ethers. Molecules 2023, 28, 5041. (E)-oxime ether configuration requirement for strobilurin fungicides and fluvoxamine pharmacology. View Source
